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Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the
immunoproteasome subunit LMP7 (35i).[1][2][3] The immunoproteasome is a specialized form
of the proteasome primarily expressed in hematopoietic cells and is involved in processing
antigens for presentation by MHC class | molecules and regulating cytokine production.[4][5]
By selectively targeting LMP7, ONX-0914 modulates the inflammatory response, showing
therapeutic potential in various preclinical models of autoimmune diseases, cancer, and other
inflammatory conditions.[1][6][7][8][9]

These application notes provide detailed protocols for the long-term in vivo administration of
ONX-0914, summarize key quantitative data from preclinical studies, and illustrate the signaling
pathways affected by its mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from representative long-term in vivo studies
using ONX-0914.

Table 1: Effects of ONX-0914 on Tumor Growth and Body Weight
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Table 2: Effects of ONX-0914 on Inflammatory and Metabolic Parameters
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Experimental Protocols
Protocol 1: Long-Term ONX-0914 Administration in a
Mouse Model of Duchenne Muscular Dystrophy

This protocol is adapted from a study investigating the short-term effects of ONX-0914 in MDX

mice.[11] For long-term studies, the treatment duration can be extended.

1. Materials:

e ONX-0914 (Selleckchem, Houston, TX, USA)
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» Sulfobutylether-3-cyclodextrin (SBE-3-CD)

e Sodium citrate

» Sterile water for injection

o MDX mice and wild-type (WT) littermates

» Standard laboratory equipment for subcutaneous injections

2. Formulation Preparation:

e Prepare an aqueous solution of 10% (w/v) sulfobutylether-B-cyclodextrin in 10 mM sodium
citrate (pH 6.0).

o Dissolve ONX-0914 in the vehicle to a final concentration for a 10 mg/kg dosage at an
administration volume of 100 uL/20 g body weight.

e The vehicle solution (without ONX-0914) serves as the control.

3. Animal Dosing and Monitoring:

e House mice under standard laboratory conditions.

o Administer ONX-0914 (10 mg/kg) or vehicle subcutaneously (s.c.). For longer-term studies,
dosing can be performed 2-3 times per week.

e Monitor animal health and body weight regularly throughout the study.

4. Endpoint Analysis:

o At the end of the treatment period, euthanize mice and collect tissues of interest (e.g.,
muscle, spleen).

o Perform histological analysis for inflammatory infiltrates (e.g., CD45+ staining).

o Conduct molecular analysis (e.g., Western blot) to assess proteasome subunit content and
signaling pathway activation.

Protocol 2: Long-Term ONX-0914 Administration in a
Mouse Xenograft Model of Cancer

This protocol is a general guideline based on studies in glioblastoma and leukemia models.[7]
[10]

1. Materials:

e ONX-0914

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.ahajournals.org/doi/10.1161/ATVBAHA.123.319701
https://www.researchgate.net/figure/Graphviz-view-of-a-cell-cycle-canonical-signaling-pathway-with-gene-data-Each-box-is-one_fig5_270963186
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

e Tumor cells (e.g., LN229 human glioblastoma cells)

e Immunocompromised mice (e.g., nude or NSG mice)

» Equipment for intravenous or intraperitoneal injections and tumor volume measurement.

2. Tumor Implantation:

e Implant tumor cells into the appropriate site in the mice (e.g., subcutaneously or
orthotopically).
» Allow tumors to establish to a palpable size before starting treatment.

3. Dosing and Monitoring:

o Prepare the ONX-0914 formulation. A common dose is 15 mg/kg.

o Administer ONX-0914 or vehicle via the desired route (e.g., intraperitoneally, intravenously)
at a specified frequency (e.g., daily or 3 times per week).

e Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

4. Endpoint Analysis:

o Euthanize mice when tumors reach a predetermined size or at the study endpoint.

o Excise tumors and weigh them.

o Perform downstream analyses such as immunohistochemistry for markers of apoptosis (e.g.,
TUNEL) and autophagy (e.g., p62), and Western blotting for signaling pathway components.

[7]

Signaling Pathways and Experimental Workflows
Mechanism of Action and Downstream Signaling

ONX-0914 selectively inhibits the LMP7 (35i) subunit of the immunoproteasome. This inhibition
leads to a reduction in the production of pro-inflammatory cytokines and modulates T-cell
differentiation.[5][8][11] Key signaling pathways affected include the TGFB3-Smad3 and ERK
pathways.
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Caption: Mechanism of action of ONX-0914 and its downstream effects.

TGFB-Smad3 Signaling Pathway

ONX-0914 has been shown to inhibit the TGFp-Smad3 signaling pathway, which is implicated
in fibrosis and endothelial-mesenchymal transition.
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Caption: Inhibition of the TGFB-Smad3 signaling pathway by ONX-0914.

ERK Signaling Pathway

Studies have demonstrated that ONX-0914 treatment can lead to a reduction in the sustained
phosphorylation of ERK, thereby impairing T-cell activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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